Nvp-cgm097

Catalog No.
S548232
CAS No.
1313363-54-0
M.F
C38H47ClN4O4
M. Wt
659.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nvp-cgm097

CAS Number

1313363-54-0

Product Name

Nvp-cgm097

IUPAC Name

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one

Molecular Formula

C38H47ClN4O4

Molecular Weight

659.3 g/mol

InChI

InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m0/s1

InChI Key

CLRSLRWKONPSRQ-CPOWQTMSSA-N

SMILES

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CGM097; CGM-097; CGM 097; NVPCGM097; NVPCGM 097; NVPCGM-097; NVP CGM097; NVP CGM 097; NVP CGM-097.

Canonical SMILES

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC

Isomeric SMILES

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC

Description

The exact mass of the compound Nvp-cgm097 is 658.32858 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MDM2 Inhibitor

NVP-CGM097 belongs to a class of compounds called MDM2 inhibitors. MDM2 is a naturally occurring protein in the body that regulates the p53 protein, a tumor suppressor. NVP-CGM097 binds to MDM2, preventing it from interacting with p53. This allows p53 to function normally, which can suppress the growth of cancer cells [1].

Here's a research article exploring NVP-CGM097's role as an MDM2 inhibitor: A study on NVP-CGM097 as an MDM2 inhibitor:

Overcoming Drug Resistance

One of the challenges in cancer treatment is drug resistance. Cancer cells can develop mechanisms to pump out drugs before they take effect. Research suggests that NVP-CGM097 may help overcome this resistance. It appears to inhibit a protein called ABCB1, which is involved in pumping drugs out of cells [2].

Here's a research article investigating NVP-CGM097's ability to overcome drug resistance: NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance:

NVP-CGM097 is a potent and selective inhibitor of the mouse double minute 2 homolog protein, commonly referred to as MDM2. This compound is a dihydroisoquinolinone derivative designed to disrupt the interaction between MDM2 and the tumor suppressor protein p53, which is often overexpressed in various tumors. By inhibiting MDM2, NVP-CGM097 aims to restore p53 function, thereby promoting apoptosis in cancer cells that harbor wild-type p53. The compound has shown promising results in preclinical studies and is currently undergoing phase 1 clinical trials for its efficacy in treating tumors with intact p53 pathways .

  • NVP-CGM097 binds to the p53-binding site of MDM2, preventing MDM2 from targeting p53 for degradation [, ]. This leads to increased levels and activity of p53 in the cell, which can then trigger cell cycle arrest or apoptosis (cell death) in cancer cells [, ].
  • Information on the safety and hazards of NVP-CGM097 is limited as it is still under investigation [, ].
  • Studies are ongoing to assess its safety profile in clinical trials [].

NVP-CGM097 functions primarily through competitive inhibition of the MDM2-p53 interaction. The binding of NVP-CGM097 to MDM2 stabilizes p53, preventing its degradation and leading to increased levels of p53 and its downstream targets, such as p21. This mechanism induces cell cycle arrest and apoptosis in cancer cells . The compound has also been shown to interact with ATP-binding cassette transporters, particularly ABCB1, where it can either activate or inhibit ATPase activity depending on the concentration used .

Biologically, NVP-CGM097 has demonstrated significant antitumor activity across various cancer cell lines. In vitro studies have shown that it can induce a dose-dependent increase in p53 and p21 expression while decreasing phosphorylated retinoblastoma protein levels in neuroendocrine tumor cells . Additionally, NVP-CGM097 has been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents by reversing multidrug resistance mechanisms mediated by ABCB1 .

The synthesis of NVP-CGM097 involves several key steps, utilizing advanced organic chemistry techniques. A notable approach includes the reaction of Grignard or organolithium reagents with appropriate ethyl esters under controlled conditions to form the desired dihydroisoquinolinone structure. This method allows for the precise construction of the compound's framework while ensuring high yields and purity . Detailed synthetic routes are documented in specialized chemical literature, emphasizing the importance of optimizing reaction conditions for efficiency.

NVP-CGM097 is primarily being explored for its applications in oncology as an MDM2 inhibitor. Its ability to restore p53 function makes it a candidate for treating various cancers that exhibit p53 mutations or deletions. Additionally, it holds potential for use in combination therapies to enhance the efficacy of existing chemotherapeutic regimens by overcoming drug resistance mechanisms in cancer cells .

Interaction studies have highlighted NVP-CGM097's ability to modulate drug efflux mechanisms through its action on ABCB1 transporters. At low concentrations, it activates ABCB1 ATPase activity, while at higher concentrations, it inhibits this activity, leading to increased accumulation of chemotherapeutic drugs within resistant cancer cells . These findings suggest that NVP-CGM097 may be used effectively alongside traditional chemotherapy agents to improve therapeutic outcomes.

Several compounds share structural similarities or mechanisms of action with NVP-CGM097. Below is a comparison highlighting their unique aspects:

Compound NameMechanism of ActionKey Features
Nutlin-3MDM2 inhibitorFirst-in-class; promotes p53 stabilization
RG7112MDM2 antagonistDesigned for systemic administration; clinical trials ongoing
MI-77301MDM2 inhibitorSelective for MDM2; potential use in hematological malignancies
JNJ-26854165Dual MDM2/MDMX inhibitorTargets both MDM2 and MDMX; broader spectrum of action
DS-3032Selective MDM2 inhibitorFocused on solid tumors; enhances p53 activity

NVP-CGM097 stands out due to its selective binding affinity for MDM2 and its ability to enhance the efficacy of other anticancer agents through modulation of drug resistance mechanisms .

Crystallographic Analysis and Conformational Stability

NVP-CGM097 (C$${38}$$H$${47}$$ClN$${4}$$O$${4}$$) is a dihydroisoquinolinone derivative with a molecular weight of 659.3 g/mol. X-ray crystallography reveals its binding mode to the human homolog of double minute 2 (HDM2) protein, occupying three critical pockets: Leu-26, Trp-23, and Phe-19. The (S)-configuration at the C1 stereocenter ensures optimal alignment of the 4-chlorophenyl group within the Trp-23 pocket, while the isopropoxy and methoxy substituents at C6 and C7 occupy the Leu-26 pocket. The dihydroisoquinolinone scaffold adopts a rigid conformation stabilized by intramolecular hydrogen bonds, including a water-mediated interaction between the C3 carbonyl and Phe-55 of HDM2.

Table 1: Key Crystallographic Parameters of NVP-CGM097-HDM2 Complex

ParameterValue
Resolution2.1 Å
Binding Affinity (IC$$_{50}$$)1.7 nM (HDM2)
Critical InteractionsH-bonds: Gln-24, Tyr-100; Hydrophobic: Leu-54, Met-62

Structure-Activity Relationship (SAR) Optimization Strategies

SAR studies focused on enhancing potency and selectivity by modifying three regions:

  • Leu-26 Pocket: Isopropoxy and methoxy groups at C6/C7 improved hydrophobic interactions, increasing biochemical IC$$_{50}$$ from 8 nM to <2 nM.
  • Trp-23 Pocket: The 4-chlorophenyl group at C1 provided a 10-fold potency boost compared to unsubstituted analogs.
  • Phe-19 Pocket: A trans-cyclohexyl-N-methylpiperazinone moiety replaced initial pyridine derivatives, reducing off-target binding (e.g., hERG IC$$_{50}$$ >16 μM).

Figure 1: SAR Evolution of Key Substituents

  • Initial lead (IC$${50}$$ = 8 nM) → Optimized NVP-CGM097 (IC$${50}$$ = 1.7 nM)
  • Selectivity: >1,000-fold against MDM4 and unrelated protein-protein interactions.

Synthetic Pathways and Process Chemistry

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of NVP-CGM097 employs a convergent strategy comprising two main fragments:

  • Dihydroisoquinolinone Core: Constructed via rhodium-catalyzed stereoselective addition of arylstannane to a chiral sulfinylimine, achieving 92% enantiomeric excess (ee).
  • N-Methylpiperazinone Sidechain: Synthesized through sequential reductive amination and cyclization, introducing the trans-cyclohexyl motif.

Critical Reactions:

  • Buchwald-Hartwig Amination: Couples iodophenyl and cyclohexylmethylamine intermediates (CuI catalysis, 78% yield).
  • Reductive Amination: Installs N-methyl group using formaldehyde/NaBH(OAc)$$_3$$ (95% yield).

Table 2: Key Intermediates and Yields

IntermediateStructure ClassYield (%)Purity (%)
23Chiral dihydroisoquinolinone8598
29Iodo-aniline derivative7295

Scalability Challenges in Multi-Step Synthesis

Scale-up faced three major hurdles:

  • Stereochemical Control: Rhodium-catalyzed step required strict temperature control (-20°C) to maintain >90% ee.
  • Reactive Intermediates: Iodo-aniline derivatives exhibited instability; solved via in-situ generation and immediate coupling.
  • Final Form Selection: Amorphous free base converted to bisulfate salt improved solubility (1.2 mg/mL → 4.5 mg/mL) and stability (degradation <2% at 40°C/6 months).

Process Innovations:

  • Continuous Flow Chemistry: Reduced reaction time for reductive amination from 12h to 2h.
  • Crystallization Optimization: Gradient cooling (50°C → 4°C over 8h) enhanced crystal purity from 92% to >99% ee.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.5

Hydrogen Bond Acceptor Count

6

Exact Mass

658.3285837 g/mol

Monoisotopic Mass

658.3285837 g/mol

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4UF6MSL0ZH

Dates

Modify: 2023-08-15
1: Jeay S, Gaulis S, Ferretti S, Bitter H, Ito M, Valat T, Murakami M, Ruetz S, Guthy DA, Rynn C, Jensen MR, Wiesmann M, Kallen J, Furet P, Gessier F, Holzer P, Masuya K, Würthner J, Halilovic E, Hofmann F, Sellers WR, Graus Porta D. A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor NVP-CGM097. Elife. 2015 May 12;4. doi: 10.7554/eLife.06498. PubMed PMID: 25965177; PubMed Central PMCID: PMC4468608.

Explore Compound Types